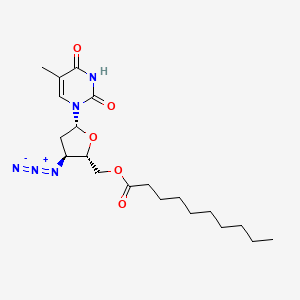
Thymidine, 3'-azido-3'-deoxy-, 5'-decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate: is a modified nucleoside analog derived from thymidine This compound is characterized by the substitution of an azido group at the 3’ position and a decanoate ester at the 5’ position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate typically involves multiple steps. The starting material, thymidine, undergoes azidation at the 3’ position to introduce the azido group. This is followed by esterification at the 5’ position with decanoic acid to form the final compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods for Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs and for studying reaction mechanisms.
Biology: Employed in the study of DNA replication and repair mechanisms due to its structural similarity to natural nucleosides.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses like HIV.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate involves its incorporation into DNA during replication. The azido group at the 3’ position prevents the formation of phosphodiester bonds, leading to chain termination. This property makes it a potent inhibitor of DNA polymerases, particularly in viral replication. The decanoate ester at the 5’ position enhances its lipophilicity, improving cellular uptake and bioavailability .
Comparaison Avec Des Composés Similaires
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV.
Thymidine, 3’-azido-3’-deoxy-, 5’-acetate: Another esterified analog with a shorter acyl chain, resulting in different pharmacokinetic properties.
Thymidine, 3’-azido-3’-deoxy-, 5’-hexadecanoate: Similar structure but with a longer acyl chain, affecting its solubility and cellular uptake.
Uniqueness: Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate is unique due to its balanced lipophilicity and bioavailability, making it a valuable compound for research in drug development and molecular biology .
Propriétés
Numéro CAS |
130683-72-6 |
|---|---|
Formule moléculaire |
C20H31N5O5 |
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl decanoate |
InChI |
InChI=1S/C20H31N5O5/c1-3-4-5-6-7-8-9-10-18(26)29-13-16-15(23-24-21)11-17(30-16)25-12-14(2)19(27)22-20(25)28/h12,15-17H,3-11,13H2,1-2H3,(H,22,27,28)/t15-,16+,17+/m0/s1 |
Clé InChI |
VDDXYEVAWMCTGT-GVDBMIGSSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
SMILES canonique |
CCCCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Acetyl glutamate de L-lysine [French]](/img/structure/B12809427.png)
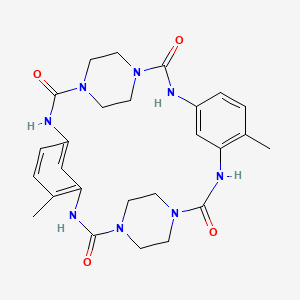

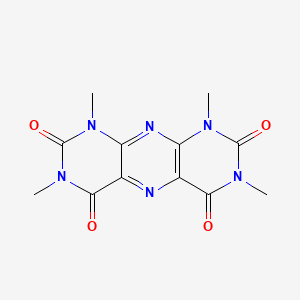
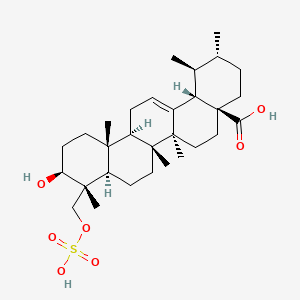
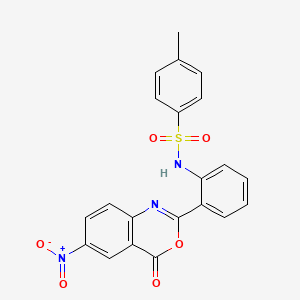
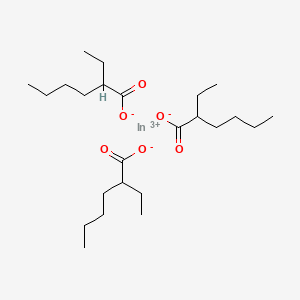
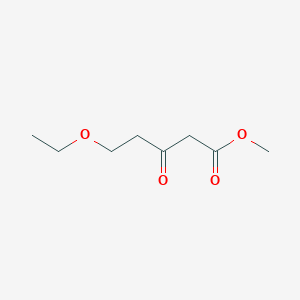

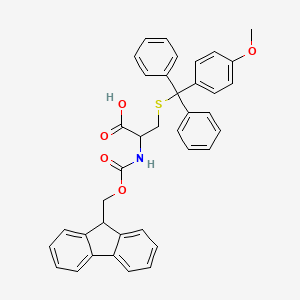
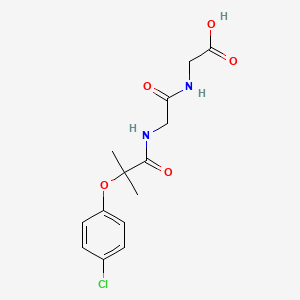
![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)
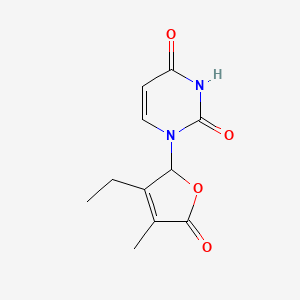
![4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide](/img/structure/B12809517.png)
